molecular formula C25H35N3O7S B13450386 tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate

tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate

Cat. No.: B13450386
M. Wt: 521.6 g/mol
InChI Key: CQGKCZKCWMWXQP-PKTZIBPZSA-N
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Description

tert-Butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a hydroxy group, and a sulfonylamino group attached to a phenylbutan-2-yl backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine .

Scientific Research Applications

tert-Butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfonylamino group is particularly important for its binding affinity, while the hydroxy group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a hydroxy group and a sulfonylamino group allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H35N3O7S

Molecular Weight

521.6 g/mol

IUPAC Name

tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C25H35N3O7S/c1-18(2)16-27(36(33,34)21-13-11-20(12-14-21)28(31)32)17-23(29)22(15-19-9-7-6-8-10-19)26-24(30)35-25(3,4)5/h6-14,18,22-23,29H,15-17H2,1-5H3,(H,26,30)/t22-,23+/m1/s1

InChI Key

CQGKCZKCWMWXQP-PKTZIBPZSA-N

Isomeric SMILES

CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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